
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two chlorine atoms, a phosphonic dichloride group, and a 3,3-dimethyl-2-oxobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride typically involves the chlorination of precursor compounds. One common method is the chlorination of dimethyl methylphosphonate using thionyl chloride, which is catalyzed by various amines . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. The use of sulfuryl chloride as an oxidizing agent is another method employed in the synthesis . These methods are optimized for efficiency and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thionyl chloride, sulfuryl chloride, and various nucleophiles. The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of chlorine atoms can lead to the formation of phosphonic acid derivatives, while oxidation reactions can produce different phosphonic compounds.
Scientific Research Applications
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.
Medicine: Research into its potential medicinal applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of various industrial chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride involves its reactivity with nucleophiles and other chemical species. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
Methylphosphonyl dichloride: Similar in structure but with different reactivity and applications.
Dimethyl methylphosphonate: A precursor used in the synthesis of (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
61211-67-4 |
---|---|
Molecular Formula |
C6H9Cl4O2P |
Molecular Weight |
285.9 g/mol |
IUPAC Name |
1,1-dichloro-1-dichlorophosphoryl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C6H9Cl4O2P/c1-5(2,3)4(11)6(7,8)13(9,10)12/h1-3H3 |
InChI Key |
YOIFZIOETOAPDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(P(=O)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.